molecular formula C15H17ClN4O3S B2697303 2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923678-24-4

2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide

Cat. No. B2697303
CAS RN: 923678-24-4
M. Wt: 368.84
InChI Key: HMULHCCNHDXPIK-UHFFFAOYSA-N
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Description

2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.84. The purity is usually 95%.
BenchChem offers high-quality 2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Reagents for Attaching Sugars to Proteins

Cyanomethyl 1-thioglycosides, which share a chemical resemblance to the specified compound, have been utilized as new reagents for attaching sugars to proteins. These compounds, through their conversion to methyl imidate groups, facilitate the linkage of sugars to proteins, amino acids, and simple amines. This method has shown potential in maintaining the full activity of modified proteins like alpha-amylase and lysozyme, indicating a significant application in bioconjugation and drug delivery systems (Lee, Stowell, & Krantz, 1976).

Anticancer and Antimicrobial Applications

Research on derivatives of imidazole, a core component of the compound , has shown promise in anticancer and antimicrobial applications. For instance, KR-31831, an antiangiogenic agent featuring an imidazole moiety, has undergone extensive metabolism studies revealing potential therapeutic applications. The metabolic pathways identified for KR-31831, including N-dealkylation and N-acetylation, highlight the compound's biotransformation and its relevance in developing novel anticancer therapies (Kim et al., 2005).

Enzyme Inhibition for Therapeutic Use

Compounds structurally related to the specified chemical have been investigated for their α-glucosidase inhibitory potential, indicating their relevance in managing diabetes. A series of N-aryl/aralkyl derivatives demonstrated significant inhibition of α-glucosidase, which could be beneficial in developing new therapeutic agents for diabetes management. The synthesized compounds were achieved using common raw materials, suggesting a cost-effective approach to drug development (Iftikhar et al., 2019).

Synthesis and Chemical Transformations

A novel method for preparing enantiopure 1,4-disubstituted 2-imidazolines, related to the chemical structure of interest, has been reported. This process involves converting beta-amino alcohols into N-hydroxyethylamides, followed by several chemical transformations, ultimately producing a variety of enantiopure imidazolines. This method highlights the versatility and efficiency of synthesizing compounds with potential pharmaceutical applications (Boland et al., 2002).

properties

IUPAC Name

2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-17-13(22)7-20-12(8-21)6-18-15(20)24-9-14(23)19-11-4-2-3-10(16)5-11/h2-6,21H,7-9H2,1H3,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULHCCNHDXPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

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